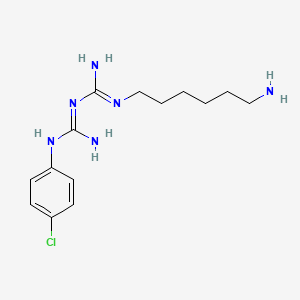
JM6Dps8zzb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide: (JM6Dps8zzb) is a chemical compound with the molecular formula C14H23ClN6 and a molecular weight of 310.83 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide typically involves the reaction of 6-aminohexylamine with 4-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The compound is then purified using techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of .
Substitution: Formation of .
Aplicaciones Científicas De Investigación
N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antimicrobial compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparación Con Compuestos Similares
N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide can be compared with similar compounds such as:
Chlorhexidine: A well-known antimicrobial agent with a similar structural motif.
Hexamidine: Another antimicrobial compound with structural similarities.
Uniqueness
The uniqueness of N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
152504-09-1 |
|---|---|
Fórmula molecular |
C14H23ClN6 |
Peso molecular |
310.82 g/mol |
Nombre IUPAC |
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(6-aminohexyl)guanidine |
InChI |
InChI=1S/C14H23ClN6/c15-11-5-7-12(8-6-11)20-14(18)21-13(17)19-10-4-2-1-3-9-16/h5-8H,1-4,9-10,16H2,(H5,17,18,19,20,21) |
Clave InChI |
NOIUSXTZNNFUKD-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN)N)/N)Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















